3,7-dichloro-1H-pyrrolo[2,3-c]pyridine CAS number 1190317-44-2
3,7-dichloro-1H-pyrrolo[2,3-c]pyridine CAS number 1190317-44-2
The following technical guide details the structural utility, synthesis, and application of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 1190317-44-2), a specialized heterocyclic scaffold in modern drug discovery.
CAS Number: 1190317-44-2 Scaffold Class: 6-Azaindole (Pyrrolo[2,3-c]pyridine)[1]
Executive Summary
In the landscape of kinase and bromodomain inhibitor design, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a critical bioisostere for indoles and purines. The 3,7-dichloro derivative represents a highly functionalized "core" that offers distinct advantages:
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Metabolic Stability: The C3-chlorine blocks the primary site of oxidative metabolism (cytochrome P450 oxidation) often seen in naked azaindoles.
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Orthogonal Reactivity: The molecule possesses two chemically distinct electrophilic sites—the C7-chlorine (susceptible to SNAr) and the C3-chlorine (active in Pd-catalyzed cross-couplings)—allowing for sequential, regioselective library expansion.
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Physicochemical Modulation: The pyridine nitrogen (N6) lowers lipophilicity (LogP) compared to indoles, while the electron-withdrawing chlorines modulate the pKa of the pyrrole N-H, influencing hydrogen bond donor capability.
This guide outlines the synthesis, reactivity, and handling of this compound for medicinal chemistry applications.[2]
Chemical Profile & Specifications
| Property | Data |
| IUPAC Name | 3,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |
| Common Name | 3,7-Dichloro-6-azaindole |
| Molecular Formula | C7H4Cl2N2 |
| Molecular Weight | 187.03 g/mol |
| Exact Mass | 185.9752 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~10.5 (Pyrrole NH), ~2.5 (Pyridine N) |
| Key Hazards | Irritant (Skin/Eye), Acute Tox (Oral) |
Synthetic Architecture
The synthesis of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine typically follows a convergent route starting from pyridine precursors. The most robust pathway involves the Bartoli Indole Synthesis to construct the 6-azaindole core, followed by electrophilic halogenation.
Synthesis Workflow
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Ring Construction: Reaction of 2-chloro-3-nitropyridine with vinylmagnesium bromide yields the 7-chloro-6-azaindole core.
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Functionalization: Electrophilic chlorination at the C3 position using N-Chlorosuccinimide (NCS).
Figure 1: Synthetic pathway from commercially available nitropyridines to the target scaffold.
Reactivity & Functionalization Guide
For drug development, the value of this scaffold lies in its ability to be selectively derivatized.
Regioselectivity Map[4]
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C7-Position (Pyridine Ring): Located alpha to the pyridine nitrogen (N6). This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . It reacts readily with amines, alkoxides, and thiols, especially under thermal or microwave conditions.
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C3-Position (Pyrrole Ring): An electron-rich site modified with a chlorine. While less reactive than iodides or bromides, the C3-Cl bond can participate in Suzuki-Miyaura couplings using specialized phosphine ligands (e.g., XPhos, SPhos) to introduce aryl or heteroaryl groups.
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N1-Position (Pyrrole Nitrogen): A standard nucleophile for alkylation or arylation (Chan-Lam coupling).
Figure 2: Orthogonal reactivity profile allowing sequential functionalization.
Experimental Protocols
Note: These protocols are standardized for the 6-azaindole scaffold based on authoritative methodology for analogous structures.
Protocol A: Synthesis of Intermediate (7-Chloro-6-azaindole)
Objective: Construct the bicyclic core.
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Setup: Flame-dry a 1L 3-neck flask and purge with nitrogen.
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Reagents: Dissolve 2-chloro-3-nitropyridine (10.0 g, 63 mmol) in anhydrous THF (500 mL). Cool to -78°C.
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Addition: Add vinylmagnesium bromide (1.0 M in THF, 200 mL, 3.2 equiv) dropwise over 60 mins. Critical: Maintain temp < -70°C to prevent polymerization.
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Reaction: Stir at -78°C for 1h, then warm slowly to -20°C and stir for 8h.
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Quench: Pour into saturated NH4Cl solution (500 mL). Extract with EtOAc (3x).
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Purification: Silica gel chromatography (DCM/MeOH 97:3).
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Yield: ~35-40% (Tan solid).
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Protocol B: C3-Chlorination (Target: CAS 1190317-44-2)
Objective: Install the C3 chlorine atom.
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Reagents: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in DMF (0.2 M concentration).
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Reaction: Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise at room temperature.
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Monitoring: Monitor by LC-MS. Conversion is typically complete within 4–12 hours.
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Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with water (5x) to remove DMF, then brine.
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Purification: Recrystallization from EtOAc/Hexanes or column chromatography (0-50% EtOAc/Hexanes).
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Validation:1H NMR should show the disappearance of the C3 proton (typically a doublet/multiplet around 6.5-6.7 ppm).
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Protocol C: SNAr Displacement at C7 (Library Generation)
Objective: Derivatize the pyridine ring.
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Mixture: Combine 3,7-dichloro-6-azaindole (1.0 equiv), Amine (R-NH2) (2.0 equiv), and DIPEA (3.0 equiv) in NMP or DMSO.
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Conditions: Heat to 100–120°C in a sealed tube for 16h. (Microwave: 140°C for 30 min).
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Note: The C3-Cl is stable under these conditions, preserving it for subsequent Pd-coupling.
Medicinal Chemistry Applications
Researchers utilize the 3,7-dichloro-6-azaindole scaffold to address specific liabilities in lead compounds:
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Kinase Selectivity: The 6-azaindole core is structurally distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). This subtle nitrogen shift (N7 to N6) alters the hydrogen bonding vector in the ATP binding pocket, often improving selectivity against off-target kinases.
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Solubility Enhancement: The pyridine nitrogen (N6) provides a basic center (pKa ~2.5) that can be protonated at low pH, potentially improving solubility compared to neutral indole analogs.
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Fragment-Based Drug Discovery (FBDD): The dichloro-core serves as a high-value fragment. The C7-Cl allows for "growing" the fragment towards the solvent front, while the C3-Cl can be coupled to a hinge-binding motif.
References
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Reactivity of 6-Azaindoles: Song, J. J., et al. "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles". Journal of Organic Chemistry, 2005.[1] (Cited for general reactivity patterns of the scaffold).[3][4]
Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
